molecular formula C8H9ClN2O2S2 B012105 Kathon 886 CAS No. 55965-84-9

Kathon 886

Cat. No. B012105
CAS RN: 55965-84-9
M. Wt: 264.8 g/mol
InChI Key: QYYMDNHUJFIDDQ-UHFFFAOYSA-N
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Description

Kathon 886 is a biocide known for its use in various industrial and consumer products due to its effectiveness in controlling microbial growth. It comprises two active components, methylisothiazolinone and methylchloroisothiazolinone, which are responsible for its biocidal properties. The synthesis and analysis of this compound involve understanding its molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

This compound and its components are synthesized through complex chemical processes involving the reaction of specific organic compounds under controlled conditions. Although the detailed synthesis process of this compound is proprietary, similar compounds are typically synthesized via reactions that involve key organic synthesis methodologies, such as the Sonogashira coupling, which is a prominent method in synthetic organic chemistry for creating carbon-carbon bonds (Chinchilla & Nájera, 2007).

Molecular Structure Analysis

The molecular structure of this compound is defined by the presence of isothiazolinone rings, which are crucial for its biocidal activity. Advanced techniques such as NMR spectroscopy and X-ray crystallography are typically employed to elucidate the molecular structure of complex organic compounds (Warr, 2011).

Scientific Research Applications

  • Environmental Applications : Kathon RH 886 is effective in reducing the release of metals and sulfate from pyritic mine waste, showing a reduction between 5% and 50% (Sand et al., 2007).

  • Biocide Efficacy : It's highly effective against Mycobacterium immunogenum in contaminated metalworking fluids, with a minimum inhibitory concentration of 0.1 mg/L, making it the most effective biocide in this context (Selvaraju, Khan, & Yadav, 2011). Additionally, Kathon 886 shows activity against fungi, gram-positive and gram-negative bacteria at concentrations of 3-15 ppm (Valsecchi et al., 1993).

  • Cosmetic Industry Applications : It's found in various cosmetic products, including shampoos, conditioners, and skin-care lotions (Connor et al., 1996).

  • Health Implications : Exposure to Kathon is associated with fibrotic lung injury via a Th2-dependent pathway, posing a risk factor for fibrosis (Song, Kim, & Lee, 2020). Kathon CG, a variant used in cosmetics and toiletries, has sensitizing potential, leading to contact dermatitis, particularly in women (Hasson, Guimaraens, & Condé‐Salazar, 1990).

  • Dermatological Effects : Kathon CG is a known sensitizer in commercial products, with concentrations ranging from 1-15 ppm of active ingredients, and can cause contact allergy (Gruvberger et al., 1986).

  • Risk Assessment in Biocides : The risk assessment process for biocides like this compound involves defining inherent hazards and integrating this information with potential human exposure details (Neal, 1990).

  • Sensitization Induction Potential : Some leave-on products containing Kathon CG may increase the risk of sensitization induction due to exposure to MCI/MI, while rinse-off products were not associated with a potential increased risk (Towle et al., 2018).

Mechanism of Action

Target of Action

Kathon 886, also known as Kathon biocide, primarily targets various microorganisms, including bacteria, mold, and yeast . These organisms can grow in soluble, synthetic, and semi-synthetic metalworking fluids or coolants, causing detrimental effects on the fluids .

Mode of Action

This compound utilizes a two-step mechanism involving rapid growth inhibition leading to a loss of cell viability . The growth inhibition is the result of rapid disruption of the central metabolic pathways of the cell . Within minutes after the addition of this compound to a metalworking fluid sump, the metabolic activity of the microorganisms in the system shuts down .

Biochemical Pathways

The affected biochemical pathways are primarily the central metabolic pathways of the targeted microorganisms . The rapid disruption of these pathways by this compound leads to growth inhibition and eventually loss of cell viability .

Pharmacokinetics

It’s known that this compound is supplied as a 14% active liquid in water , suggesting it may be readily soluble and potentially bioavailable in aqueous environments.

Result of Action

The primary result of this compound’s action is the effective inhibition of the growth of bacteria and fungi . This leads to an extension of the life of metalworking fluids, resulting in reduced makeup fluid use and costs, and lower waste fluid disposal costs .

Action Environment

This compound is recommended for use in soluble, semi-synthetic, and synthetic metalworking fluids . Environmental factors such as the pH and temperature of the fluid, as well as the specific coolant formulations, can influence the action, efficacy, and stability of this compound . Due to the wide variations in coolant formulations, laboratory or pilot tests are recommended to evaluate this compound in specific metalworking fluids prior to commercial use .

properties

IUPAC Name

5-chloro-2-methyl-1,2-thiazol-3-one;2-methyl-1,2-thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNOS.C4H5NOS/c1-6-4(7)2-3(5)8-6;1-5-4(6)2-3-7-5/h2H,1H3;2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYMDNHUJFIDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CS1.CN1C(=O)C=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55965-84-9
Record name Kathon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55965-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kathon 886
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055965849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reaction mass of 2-methyl-2H-isothiazol-3-one and 5-chloro-2-methyl-2H-isothiazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.136.387
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3(2H)-Isothiazolone, 5-chloro-2-methyl-, mixt. with 2-methyl-3(2H)-isothiazolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.036
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A chemical containing 14 weight % of a mixture of 5-chloro-2-methyl-4-isothiazoline-3-one (C1-MIT) and 2-methyl-4-isothiazoline-3-one (MIT) together with ethyleneglycol.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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